molecular formula C14H15NO3 B12760044 Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate CAS No. 182228-05-3

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate

Cat. No.: B12760044
CAS No.: 182228-05-3
M. Wt: 245.27 g/mol
InChI Key: YOIGAZQQSOYOGI-UHFFFAOYSA-N
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Description

Introduction to Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate

Structural Classification as a Schiff Base Derivative

This compound belongs to the Schiff base family, a class of compounds formed via the condensation of primary amines with carbonyl groups. The compound’s structure comprises two key components:

  • Ethyl 4-aminobenzoate backbone : A benzoic acid derivative esterified with ethanol, providing an aromatic ring and an electron-withdrawing ester group.
  • 2,5-Dihydrofuran-derived imine : A five-membered oxygen-containing heterocycle with one double bond, connected to the benzoate via a methylene-amino (-N=CH-) linkage.

The imine group adopts an E-configuration due to steric hindrance between the furan ring and the benzoate moiety, as observed in analogous Schiff bases through NMR coupling constants. Key molecular properties include a hydrogen bond acceptor count of 4, rotatable bond count of 5, and a moderate lipophilicity (XLogP3-AA = 2.1).

Table 1: Molecular Properties of this compound
Property Value Source
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Hydrogen Bond Acceptors 4
Rotatable Bonds 5
Topological Polar Surface 58.7 Ų

Historical Context of Azomethine-Based Compounds in Organic Chemistry

Schiff bases, first reported by Hugo Schiff in 1864, have played a pivotal role in advancing coordination chemistry and medicinal chemistry. The discovery of their ability to form stable complexes with transition metals (e.g., Cu, Ni, Co) enabled applications in catalysis and bioinorganic chemistry. Furan-containing Schiff bases, such as this compound, emerged as particularly valuable due to:

  • Enhanced conjugation : The oxygen atom in the furan ring improves electron delocalization across the imine-aryl system, influencing reactivity and optical properties.
  • Biological relevance : Structural analogs exhibit antimicrobial, anticancer, and antioxidant activities, as demonstrated in studies on leukemic cell lines and microbial strains.

For instance, Vankateswarlu et al. demonstrated that Cu(II) and Zn(II) complexes of furan-based Schiff bases show superior antimicrobial activity compared to free ligands. Similarly, Tyagi et al. highlighted the role of the azomethine linkage in enhancing the bioactivity of metal complexes.

Nomenclature and IUPAC Conventions for Furan-Containing Benzoates

The systematic IUPAC name ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate reflects the compound’s structural hierarchy:

  • Parent chain : Ethyl benzoate (ethyl ester of benzoic acid).
  • Substituents :
    • Amino group at position 4 of the benzene ring, modified by a methylidene linkage (-N=CH-).
    • 2,5-Dihydrofuran moiety : A partially saturated furan ring attached to the methylidene group.

The numbering of the dihydrofuran ring begins at the oxygen atom, with the double bond between C2 and C3. The SMILES notation CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2 and InChIKey YOIGAZQQSOYOGI-UHFFFAOYSA-N further encode the connectivity and stereochemistry.

Table 2: Nomenclature Breakdown
Component IUPAC Description Positional Notation
Benzoate backbone Ethyl 4-aminobenzoate C₁₄H₁₅NO₃
Imine linkage Methylideneamino (-N=CH-) Between C4 and C5
Heterocyclic substituent 2,5-Dihydrofuran-2-yl C2 of furan ring

Properties

CAS No.

182228-05-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3

InChI Key

YOIGAZQQSOYOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{Ethyl 4-aminobenzoate} + \text{2,5-dihydro-2-furaldehyde} \rightarrow \text{this compound} + H_2O
$$

This condensation is typically carried out under mild acidic or neutral conditions to facilitate the removal of water and drive the equilibrium toward imine formation.

Detailed Preparation Methodology

Starting Materials

Reaction Conditions

  • Solvent : Commonly ethanol or methanol, which dissolves both reactants and facilitates water removal.
  • Catalyst : Mild acid catalysts such as acetic acid or p-toluenesulfonic acid may be used to accelerate imine formation.
  • Temperature : Ambient to reflux temperatures (25–80 °C) depending on solvent and catalyst.
  • Water Removal : Use of a Dean-Stark apparatus or molecular sieves to remove water formed during condensation enhances yield.

Procedure

  • Mixing : Equimolar amounts of ethyl 4-aminobenzoate and 2,5-dihydro-2-furaldehyde are dissolved in ethanol.
  • Catalysis : A catalytic amount of acid is added.
  • Reflux : The mixture is refluxed with continuous removal of water to shift equilibrium toward product formation.
  • Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods (e.g., IR showing disappearance of aldehyde C=O and appearance of imine C=N).
  • Isolation : Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.
  • Purification : Recrystallization from ethanol or column chromatography yields pure this compound.

Research Findings and Optimization

While direct literature on this exact compound’s preparation is limited, analogous Schiff base syntheses provide insights:

  • Yield and Purity : Typical yields range from 75% to 95%, with purity >98% achievable by recrystallization.
  • Catalyst Effects : Acid catalysts improve reaction rate but must be controlled to avoid hydrolysis or side reactions.
  • Solvent Effects : Protic solvents like ethanol favor imine formation; aprotic solvents may slow the reaction.
  • Temperature : Elevated temperatures accelerate reaction but may cause decomposition; thus, reflux in ethanol (~78 °C) is optimal.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Reaction
Solvent Ethanol, Methanol Good solubility, facilitates water removal
Catalyst Acetic acid (0.1–1 mol%) Accelerates imine formation
Temperature 25–80 °C (reflux in ethanol) Higher temp increases rate, risk of side reactions
Water Removal Dean-Stark apparatus or molecular sieves Drives equilibrium to product formation
Reaction Time 2–6 hours Longer time improves conversion
Molar Ratio 1:1 (amine:aldehyde) Stoichiometric balance for optimal yield
Purification Recrystallization or chromatography Achieves >98% purity

Related Synthetic Routes and Considerations

  • Precursor Preparation : Ethyl 4-aminobenzoate can be prepared by catalytic hydrogenation of ethyl 4-nitrobenzoate, a process well-documented with high yields and purity, using Pd/C catalysts under mild conditions.
  • Alternative Methods : Ultrasonic-assisted synthesis has been reported to enhance reaction rates and yields in related imine formations, reducing reaction time from hours to under two hours with comparable or improved yields.
  • Green Chemistry Aspects : Use of recyclable catalysts and solvents, as well as continuous flow reactors, can improve sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fufurylideneaminobenzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group in the benzoic acid moiety can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of benzoic acid.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate exhibit significant antitumor properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell growth. Such findings suggest potential applications in the development of new anticancer agents.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of furan-containing compounds. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent against resistant bacterial strains.

Versatile Synthetic Intermediates

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various substituents on both the furan ring and the benzoate portion. This versatility enables the creation of a library of related compounds, which can be tailored for specific chemical properties or biological activities.

Functionalization Potential

The unique structure of this compound facilitates further functionalization, which is crucial in synthetic organic chemistry. Researchers can modify its structure to enhance solubility, stability, or biological activity, thereby expanding its potential applications in drug design and development.

Biological Interaction Studies

Understanding the interactions of this compound within biological systems is essential for its development as a therapeutic agent. Interaction studies can provide insights into how this compound behaves in vivo and its potential effects on various biological pathways.

Case Study: Interaction with Enzymes

A notable case study involved assessing the interaction of similar compounds with specific enzymes involved in metabolic pathways. These studies revealed that such compounds could inhibit enzyme activity, leading to altered metabolic processes which could be beneficial in treating diseases like cancer or infections.

Mechanism of Action

The mechanism of action of 4-Fufurylideneaminobenzoic acid ethyl ester involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Backbone Substituent Group Molecular Weight* Key Applications
Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate Ethyl benzoate Furanyl-methylene-imine ~263.3 g/mol Not specified (likely synthetic intermediate or ligand)
Metsulfuron-methyl Methyl benzoate Sulfonylurea-triazine (methoxy) ~381.4 g/mol Herbicide (sulfonylurea class)
Ethametsulfuron-methyl Methyl benzoate Sulfonylurea-triazine (ethoxy) ~410.4 g/mol Herbicide (sulfonylurea class)

*Calculated based on molecular formulas.

Key Differences:

Functional Groups :

  • The target compound features a furanyl-methylene-imine group, which contrasts with the sulfonylurea-triazine moieties in the herbicides. The imine group in the former may enhance coordination capabilities with metal ions, whereas the sulfonylurea bridge in the latter is critical for herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .

Polarity and Solubility :

  • The ethyl ester group in the target compound reduces polarity compared to the methyl esters in sulfonylureas. However, the hydrophilic sulfonylurea-triazine groups in metsulfuron-methyl and ethametsulfuron-methyl likely enhance water solubility, a key factor in their agrochemical efficacy .

Synthesis Routes :

  • The target compound is synthesized via Schiff base formation , whereas sulfonylurea herbicides require multi-step reactions to couple the benzoate backbone with triazine amines via sulfonylurea linkages .

Biological Activity :

  • Sulfonylurea derivatives exhibit potent herbicidal activity due to their ALS inhibition, while the furanyl-imine group in the target compound lacks this mechanism. Its biological role, if any, remains unexplored in the provided evidence.

Biological Activity

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria.

Antibacterial Efficacy

Bacterial StrainMIC (μM)
S. aureus15.625-62.5
Enterococcus spp.62.5-125

The compound exhibits a bactericidal mode of action, primarily targeting protein synthesis pathways, followed by inhibition of nucleic acid and peptidoglycan production.

Antibiofilm Activity

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate has demonstrated moderate to good antibiofilm activity against clinically relevant pathogens.

Antibiofilm Efficacy

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216-124.432124.432-248.863
S. epidermidis31.108-62.216124.432-248.863

These results suggest that the compound could be a potential candidate for combating biofilm-associated infections, which are often resistant to conventional antibiotics.

Anti-inflammatory Properties

While specific data on the anti-inflammatory activity of this compound is limited, the compound has been investigated for its potential anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways, possibly through interaction with specific enzymes or receptors.

Anticancer Potential

Research has explored the compound's potential anticancer activity. A study examined its cytotoxic performance against two human cancer cell lines:

Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (μM)
A549 (Lung cancer)Data not available
HeLa (Cervical cancer)Data not available

While specific IC50 values were not provided in the available search results, the compound's investigation in this context suggests potential anticancer properties that warrant further exploration .

The biological activity of this compound is attributed to its unique structural features:

  • Furan Ring Interactions : The furan moiety can interact with various enzymes and receptors, potentially modulating their activity.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may further interact with biological pathways.
  • Protein Synthesis Inhibition : In its antimicrobial action, the compound primarily targets protein synthesis pathways, followed by inhibition of nucleic acid and peptidoglycan production.

Structure-Activity Relationships

Studies on related compounds have revealed that the azomethine group is crucial for biological activity. The activity varies depending on substituents in position one (imine groups) and four (furanyl, thiophenyl) on the pyridine moiety . This suggests that modifications to these positions in this compound could potentially enhance its biological activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base formation by reacting 4-aminobenzoate derivatives with aldehydes. A typical procedure involves refluxing ethyl 4-aminobenzoate with 2,5-dihydro-2-furancarboxaldehyde in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and recrystallization . Optimization may include adjusting molar ratios (e.g., 1:1 aldehyde-to-amine), temperature (70–145°C), and reaction duration (3–4 hours) to maximize yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : Confirm the imine bond (C=N) via a peak near 8.3–8.5 ppm in 1H^1H NMR and 150–160 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures .
  • UV-Vis Spectroscopy : Assess UV absorption properties (e.g., λmax ~240–340 nm) to evaluate its role as a photostabilizer .

Q. What is the hypothesized mechanism of UV absorption, and how can it be experimentally validated?

The compound likely absorbs UV radiation via π→π* transitions in the conjugated Schiff base system. Validation involves:

  • Measuring molar extinction coefficients across UV spectra .
  • Comparing photodegradation rates under UV exposure with/without the compound in polymer matrices .

Advanced Research Questions

Q. How do substituents on the benzaldehyde or dihydrofuran moieties influence crystallographic packing and optical properties?

Substituents like tert-butyl groups (e.g., in 3,5-di-tert-butyl-2-hydroxybenzaldehyde derivatives) increase steric bulk, altering crystal symmetry (e.g., centrosymmetric vs. non-centrosymmetric space groups) and nonlinear optical potential . Advanced studies involve:

  • Comparing single-crystal XRD data of analogs (e.g., P21/c vs. polar space groups) .
  • Computational modeling (DFT) to correlate substituent effects with UV/Vis absorption shifts .

Q. What experimental strategies can resolve contradictions in reported bioactivity or stability data?

Contradictions may arise from varying purity, solvent environments, or assay conditions. Strategies include:

  • Reproducing studies with rigorously purified samples (HPLC/recrystallization).
  • Testing stability under controlled humidity/temperature (TGA/DSC analysis).
  • Validating biological activity (e.g., antimicrobial assays) using standardized protocols .

Q. How can researchers design experiments to probe the compound’s interactions with biomacromolecules (e.g., DNA, HSA)?

  • Spectroscopy : Use fluorescence quenching or circular dichroism to study binding affinity with Human Serum Albumin (HSA) .
  • Molecular Docking : Predict binding sites using AutoDock/Vina, followed by experimental validation via isothermal titration calorimetry (ITC) .

Methodological Considerations

  • Crystallographic Challenges : For twinned or low-resolution crystals, employ SHELXD/SHELXE for phase refinement and Olex2 for structure visualization .
  • Data Reproducibility : Document solvent polarity, crystallization conditions (e.g., ethanol vs. DMF), and hydrogen-bonding interactions (e.g., intramolecular O–H⋯N) to ensure replicability .

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